A Comprehensive Technical Guide to the Synthesis of Anagrelide and its N-5 Acetyl Derivative
A Comprehensive Technical Guide to the Synthesis of Anagrelide and its N-5 Acetyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anagrelide, known chemically as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a crucial therapeutic agent for managing thrombocythemia in patients with myeloproliferative neoplasms.[1] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby reducing platelet production.[2] This guide provides an in-depth exploration of a prominent synthesis pathway for anagrelide, elucidating the underlying reaction mechanisms and providing detailed experimental protocols. Furthermore, this document addresses the synthesis of a key derivative, 5-acetyl-anagrelide. It is important to note that the term "5-Acetoxy Anagrelide" is chemically imprecise; the 5-position of the anagrelide scaffold is a nitrogen atom, and its acetylation results in an N-acetyl group rather than an O-acetyl (acetoxy) group. This guide will, therefore, refer to the target derivative as 5-acetyl-anagrelide.
Part 1: The Synthetic Pathway to Anagrelide
The synthesis of anagrelide is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability.[3] The pathway detailed below is a well-established route, commencing from 2,3-dichloro-6-nitrobenzyl chloride.
Overall Synthesis Scheme
Caption: A summary of the synthetic route to Anagrelide.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate
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Reaction: 2,3-dichloro-6-nitrobenzyl chloride undergoes a nucleophilic substitution reaction with glycine ethyl ester.
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Mechanism: This is a classic SN2 reaction. The amino group of glycine ethyl ester acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,3-dichloro-6-nitrobenzyl chloride and displacing the chloride leaving group. The presence of a base is often required to neutralize the HCl generated during the reaction.
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Causality: The benzylic carbon is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group and the chlorine atoms on the aromatic ring.
Step 2: Reduction of the Nitro Group to an Amine
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Reaction: The nitro group of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate is reduced to a primary amine, yielding ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate.
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Mechanism: A common method for this transformation is the use of stannous chloride (SnCl2) in the presence of a strong acid like concentrated HCl.[1] In this reaction, Sn(II) acts as the reducing agent, being oxidized to Sn(IV) while the nitro group is reduced. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.
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Causality: This reduction is a critical step as the resulting aniline derivative is essential for the subsequent cyclization to form the quinazoline ring.
Step 3: Formation of the Iminoquinazoline Intermediate
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Reaction: Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate is treated with cyanogen bromide (BrCN) to form the cyclic intermediate, ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate.
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Mechanism: The reaction is initiated by the nucleophilic attack of the primary aromatic amine onto the electrophilic carbon of cyanogen bromide, leading to the formation of a cyanamide intermediate.[4][5] This is followed by an intramolecular cyclization where the secondary amine attacks the cyanamide carbon, forming the six-membered quinazoline ring.
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Causality: Cyanogen bromide provides the necessary one-carbon unit to form the imino group at the 2-position of the quinazoline ring.
Caption: Mechanism of Iminoquinazoline ring formation.
Step 4: Final Cyclization to Anagrelide
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Reaction: The iminoquinazoline intermediate undergoes a final intramolecular cyclization in the presence of a base to yield anagrelide.
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Mechanism: A base, such as triethylamine, deprotonates the imino group, which then acts as a nucleophile and attacks the carbonyl carbon of the ethyl ester.[3] This intramolecular transamidation results in the formation of the five-membered imidazo ring, with the elimination of ethanol.
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Causality: The use of a base is crucial to facilitate the nucleophilic attack required for the final ring closure. The reaction is typically carried out in a suitable solvent, and the choice of base and solvent can influence the reaction rate and yield.[3]
Part 2: Proposed Synthesis of 5-Acetyl-Anagrelide
Proposed Reaction Scheme
Caption: Proposed N-acetylation of Anagrelide.
Reaction Mechanism and Protocol
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Reaction: N-acetylation of the secondary amine at the 5-position of the anagrelide core using an acetylating agent.
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Mechanism: The reaction would proceed via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom at the 5-position of anagrelide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of a leaving group (acetate) yields the N-acetylated product. A non-nucleophilic base such as pyridine is typically used to catalyze the reaction and neutralize the acidic byproduct.
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Proposed Experimental Protocol:
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Dissolve anagrelide in a suitable aprotic solvent (e.g., dichloromethane or pyridine).
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Add an excess of acetic anhydride to the solution.
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If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.
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Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 5-acetyl-anagrelide.
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Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2,3-dichloro-6-nitrobenzyl chloride | Glycine ethyl ester, Base (e.g., K2CO3) | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | >80 |
| 2 | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | SnCl2·2H2O, conc. HCl | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | >70 |
| 3 | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | Cyanogen bromide (BrCN) | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | >75 |
| 4 | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | Base (e.g., Triethylamine) | Anagrelide | >90 |
| 5 (Proposed) | Anagrelide | Acetic anhydride, Pyridine | 5-Acetyl-Anagrelide | (Hypothetical) >85 |
Experimental Protocols
Protocol for the Synthesis of Anagrelide (Adapted from Patent Literature[3])
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Preparation of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate:
-
To a solution of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate in a suitable solvent like ethanol, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter the precipitate.
-
Suspend the solid in water and adjust the pH to basic (pH 8-9) with a suitable base (e.g., potassium carbonate solution).
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Extract the product into an organic solvent (e.g., toluene), dry the organic layer, and concentrate to obtain the amine intermediate.
-
-
Preparation of Anagrelide:
-
Dissolve the ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate in an aprotic solvent such as toluene.
-
Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature.
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Heat the reaction mixture to reflux and maintain for several hours until the formation of the iminoquinazoline intermediate is complete.
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Cool the reaction mixture and filter the solid intermediate.
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Suspend the intermediate in a suitable solvent (e.g., isopropanol) and add a base like triethylamine.
-
Reflux the mixture for a few hours.
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Cool the reaction mixture, filter the solid product, wash with a cold solvent, and dry under vacuum to obtain pure anagrelide.
-
References
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Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. AdisInsight. [Link][6]
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Anagrelide Hydrochloride Package Insert. U.S. Food and Drug Administration. [Link][4]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information. [Link][7]
-
Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link][8]
-
Process for the preparation of anagrelide and analogues. Google Patents. [3]
-
Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. National Center for Biotechnology Information. [Link][9]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link][10]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link][11]
-
What is the mechanism of Anagrelide Hydrochloride? Patsnap Synapse. [Link][2]
-
Imidazo(2,1-b)quinazolin-5(1h)-one, 1-(2-naphthyl)-3-(p-nitrophenyl). PubChem. [Link][12]
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Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). Zaporizhzhia State Medical and Pharmaceutical University. [Link][13]
-
Synthesis of N‑Alkyl Substituted Benzimidazoquinazolinones. Semantic Scholar. [Link][14]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link][15]
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